molecular formula C8H16ClNO4 B8671246 2-Methoxyethyl 5-amino-4-oxopentanoate Hydrochloride CAS No. 321837-75-6

2-Methoxyethyl 5-amino-4-oxopentanoate Hydrochloride

Cat. No. B8671246
M. Wt: 225.67 g/mol
InChI Key: IXKYKGMDWDAILY-UHFFFAOYSA-N
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Patent
US07563819B1

Procedure details

From 2-methoxyethanol (5.0 g; 66 mmol) and 5-amino-4-oxopentanoic acid hydrochloride (1.0 g; 6.0 mmol) at 70° C. The reaction was complete after 1 h. The yield was 1.25 g (93%) of yellowish oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
[Compound]
Name
yellowish oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4]O.[ClH:6].[NH2:7][CH2:8][C:9](=[O:15])[CH2:10][CH2:11][C:12]([OH:14])=[O:13]>>[ClH:6].[NH2:7][CH2:8][C:9](=[O:15])[CH2:10][CH2:11][C:12]([O:14][CH2:4][CH2:3][O:2][CH3:1])=[O:13] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COCCO
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
Cl.NCC(CCC(=O)O)=O
Step Three
Name
yellowish oil
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 70° C

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
Cl.NCC(CCC(=O)OCCOC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.